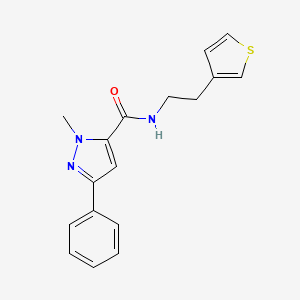
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-3-phenyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2OS. Its structure features a pyrazole ring substituted with a phenyl group and a thiophenyl moiety, which may contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. In vitro assays revealed that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as colon adenocarcinoma and lung carcinoma .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 12.5 |
| Compound B | A549 (Lung) | 15.8 |
| Compound C | MCF7 (Breast) | 10.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies indicate that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds in this class have been shown to reduce edema in animal models, suggesting their utility as anti-inflammatory agents .
Table 2: Inhibitory Effects on COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 45 | 70 |
| Compound E | 50 | 80 |
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways and enzyme activities. For instance:
- Inhibition of COX Enzymes : By blocking COX enzymes, these compounds reduce the synthesis of pro-inflammatory prostaglandins.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies provide insights into the therapeutic potential of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that administration of a pyrazole derivative significantly reduced carrageenan-induced paw edema compared to controls, indicating potent anti-inflammatory effects .
- Anticancer Efficacy : Another investigation highlighted the efficacy of a related pyrazole compound in inhibiting tumor growth in xenograft models, showcasing its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-N-(2-thiophen-3-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(11-15(19-20)14-5-3-2-4-6-14)17(21)18-9-7-13-8-10-22-12-13/h2-6,8,10-12H,7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHVWLEFNINFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














